Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride
Overview
Description
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride is a useful research compound. Its molecular formula is C34H42ClNO4 and its molecular weight is 564.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their antiproliferative effects against various cell lines . Therefore, it is plausible that this compound may also target cellular processes involved in cell proliferation.
Mode of Action
Based on its structural similarity to other diphenyl piperidinyl methanol derivatives, it may interact with its targets to modulate their function .
Biochemical Pathways
Given its potential antiproliferative activity, it may influence pathways related to cell growth and division .
Result of Action
Based on its potential antiproliferative activity, it may inhibit cell proliferation, leading to a decrease in the growth of certain cell lines .
Biological Activity
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride, commonly referred to by its CAS number 76811-96-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antihistaminic effects. This compound is structurally related to fexofenadine, a well-known antihistamine used for treating allergic reactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 564.15 g/mol. Its structure features a piperidine moiety, which is significant in pharmacological activity, particularly in the modulation of histamine receptors.
Property | Value |
---|---|
Molecular Formula | C34H42ClNO4 |
Molecular Weight | 564.15 g/mol |
CAS Number | 76811-96-6 |
LogP | 6.16 |
Polar Surface Area | 66.84 Å |
Antihistaminic Properties
Research indicates that compounds like this compound exhibit significant antihistaminic activity. This activity is primarily attributed to their ability to antagonize H1 receptors, which play a crucial role in allergic responses.
- Mechanism of Action : The compound acts as an antagonist at the H1 receptor sites, preventing histamine from exerting its effects on target tissues. This action helps alleviate symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion.
- Comparative Studies : In comparative studies with fexofenadine, it was observed that both compounds share similar mechanisms but may differ in their side effect profiles and efficacy due to structural variations.
Case Studies and Research Findings
A range of studies has been conducted to evaluate the biological activity of this compound:
- Animal Model Studies : In various animal models, the compound demonstrated a significant reduction in allergic symptoms when administered prior to exposure to allergens. These findings were consistent across multiple studies indicating its potential as an effective antihistamine.
- Metabolic Studies : The metabolic pathways of this compound have been explored, revealing that it undergoes extensive first-pass metabolism similar to fexofenadine. This results in measurable plasma concentrations that correlate with its antihistaminic effects.
Safety and Toxicology
While the biological activity of this compound shows promise, safety assessments are crucial:
- Toxicological Profiles : Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses.
- Side Effects : Common side effects observed in clinical trials include mild sedation and gastrointestinal disturbances, typical of many antihistamines.
Properties
IUPAC Name |
ethyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4.ClH/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,17-20,30,38H,4,11,16,21-25H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGIKTXVRKZQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513501 | |
Record name | Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76811-96-6 | |
Record name | Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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